6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester
CAS No.:
Cat. No.: VC13328966
Molecular Formula: C15H13ClN2O2S
Molecular Weight: 320.8 g/mol
* For research use only. Not for human or veterinary use.
![6-(4-Chlorophenyl)-3-methylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester -](/images/structure/VC13328966.png)
Specification
Molecular Formula | C15H13ClN2O2S |
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Molecular Weight | 320.8 g/mol |
IUPAC Name | ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Standard InChI | InChI=1S/C15H13ClN2O2S/c1-3-20-14(19)13-9(2)18-8-12(17-15(18)21-13)10-4-6-11(16)7-5-10/h4-8H,3H2,1-2H3 |
Standard InChI Key | YFNCGPQYXBBORA-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Cl)C |
Canonical SMILES | CCOC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name is ethyl 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylate. Key identifiers include:
The planar imidazo[2,1-b]thiazole fragment exhibits aromaticity, while the 4-chlorophenyl group introduces steric and electronic effects influencing reactivity .
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous compounds reveal that the imidazo[2,1-b]thiazole core is nearly planar (r.m.s. deviation = 0.003 Å), with the 4-chlorophenyl ring twisted by ~5.65° relative to the heterocyclic plane . π–π stacking interactions between aromatic systems contribute to crystalline packing, as observed in derivatives with similar substituents .
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Formation of Imidazo[2,1-b]thiazole Core:
Reacting 4-methyl-2-aminothiazole with 2-bromo-1-(4-chlorophenyl)ethanone in acetone yields the intermediate imidazo[2,1-b]thiazole . -
Esterification:
The intermediate is treated with ethyl chloroformate or acetic anhydride to introduce the ethyl ester group, achieving yields up to 78% .
Alternative Methods
A modified approach involves cyclocondensation of ethyl 2-aminothiazole-5-carboxylate with 2-chloro-1-(4-chlorophenyl)ethanone in at 90–100°C . This method minimizes side reactions and improves purity.
Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Melting Point | 172–174°C | |
Density | ~1.37 g/cm³ (predicted) | |
Solubility | Soluble in DMF, acetone; insoluble in water | |
pKa | ~4.81 (predicted for ester group) |
The ethyl ester enhances lipophilicity, making the compound suitable for organic-phase reactions .
Applications in Drug Development
Prodrug Synthesis
The ethyl ester serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . For example:
This carboxylic acid derivative is a precursor for amides and hydrazides with enhanced bioavailability .
Structure-Activity Relationship (SAR) Studies
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4-Chlorophenyl Group: Essential for π-stacking with aromatic residues in target proteins .
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Ethyl Ester: Balances lipophilicity and metabolic stability .
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Methyl at 3-Position: Steric hindrance prevents unwanted ring-opening reactions .
Hazard Statement | Precautionary Measures | Source |
---|---|---|
H302 (Acute oral toxicity) | Avoid ingestion; use PPE | |
H315 (Skin irritation) | Wear gloves and lab coat | |
H319 (Eye irritation) | Use safety goggles |
The compound is labeled as Warning (GHS07) and should be stored at 2–8°C in a dry environment .
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